molecular formula C17H24N2O2 B2416743 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide CAS No. 942005-76-7

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

Cat. No.: B2416743
CAS No.: 942005-76-7
M. Wt: 288.391
InChI Key: UBUAPFMRFCEXGN-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is a synthetic organic compound with the molecular formula C17H24N2O2 and a molecular weight of 288.391 g/mol. This compound belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-4-6-16(20)18-14-8-9-15-13(11-14)7-5-10-19(15)17(21)12(2)3/h8-9,11-12H,4-7,10H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUAPFMRFCEXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining product quality.

Chemical Reactions Analysis

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

    Hydrolysis: This reaction involves the cleavage of the amide bond in the presence of water and an acid or base catalyst, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes and signaling mechanisms.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and autoimmune disorders.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide involves its interaction with specific molecular targets and pathways. It has been found to act as an inverse agonist of the retinoic acid receptor-related orphan receptor (ROR), which plays a crucial role in regulating gene expression and cellular differentiation . By inhibiting ROR activity, the compound can modulate the expression of genes involved in inflammation, immune response, and cell proliferation .

Comparison with Similar Compounds

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide can be compared with other tetrahydroquinoline derivatives, such as:

    1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and anti-inflammatory properties.

    1,2,3,4-tetrahydroquinoline: Exhibits a range of biological activities, including anticancer and antimicrobial effects.

    N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)butyramide: A closely related compound with similar structural features and biological activities.

The uniqueness of this compound lies in its specific substitution pattern and its potent activity as an inverse agonist of ROR, which distinguishes it from other similar compounds .

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is a synthetic compound belonging to the tetrahydroquinoline family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an isobutyryl group and a butyramide moiety. Its molecular formula is C20H22N2O2C_{20}H_{22}N_{2}O_{2}. The unique structure contributes to its solubility and biological activity, making it a candidate for various therapeutic applications.

1. Anticonvulsant Properties

Research indicates that derivatives of tetrahydroquinoline, including this compound, exhibit anticonvulsant effects. A study published in "Bioorganic & Medicinal Chemistry" demonstrated that certain derivatives showed significant efficacy in maximal electroshock seizure (MES) models in mice. Among these, this compound exhibited potent anticonvulsant activity, suggesting potential for epilepsy treatment .

2. Kinase Inhibition

The compound has been investigated for its ability to inhibit various kinases. A study in the "European Journal of Medicinal Chemistry" reported moderate inhibitory activity against several kinases including Aurora A kinase and Bruton's tyrosine kinase (BTK). This inhibition suggests potential therapeutic applications in diseases associated with these kinases .

3. Enzyme Inhibition

This compound may interact with phosphodiesterases (PDEs), which are crucial for regulating cyclic nucleotide levels within cells. Selective inhibition of PDE4 has been linked to anti-inflammatory effects and improved respiratory function in preclinical models .

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to bind to these targets effectively, potentially inhibiting their activity or modulating their function. Further studies are needed to elucidate the exact pathways involved.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other related compounds:

Compound NameStructural FeaturesUnique Properties
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamideMethoxy group on benzamideAltered reactivity and potential biological activity
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamideTwo methoxy groupsEnhanced solubility and modified interaction profiles

The distinct combination of functional groups in this compound contributes to its unique chemical and biological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticonvulsant Activity : In a study by Li et al. (2008), this compound was shown to be one of the most effective derivatives tested for anticonvulsant properties in animal models .
  • Kinase Inhibition : Martinez-Avila et al. (2014) explored the potential of this compound as a kinase inhibitor and found moderate activity against key kinases involved in cancer progression .

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